(KDO)-lipid IVA -

(KDO)-lipid IVA

Catalog Number: EVT-1597073
CAS Number:
Molecular Formula: C76H142N2O30P2
Molecular Weight: 1625.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)-lipid IVA is lipid IVA glycosylated with a single 3-deoxy-D-manno-octulosonic acid (KDO) residue. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)-lipid IVA(5-).
Overview

(Kdo)-lipid IVA is a significant component of the lipopolysaccharide (LPS) structure found in the outer membrane of Gram-negative bacteria. It plays a vital role in immunological responses and serves as a key immunomodulator. The compound is characterized by its unique structural features, which contribute to its biological functions and interactions with host immune systems.

Source

(Kdo)-lipid IVA is primarily derived from the biosynthetic pathways of Gram-negative bacteria, particularly Escherichia coli. It is synthesized through a series of enzymatic reactions that modify lipid A, the core component of LPS. The synthesis involves the attachment of two 3-deoxy-D-manno-octulosonic acid (Kdo) residues to lipid IVA, which is crucial for its biological activity and recognition by immune receptors such as Toll-like receptor 4.

Classification

(Kdo)-lipid IVA falls under the category of glycolipids, specifically classified as a lipopolysaccharide component. It is a derivative of lipid A, which itself is a phosphorylated disaccharide backbone that anchors the LPS to the bacterial membrane.

Synthesis Analysis

Methods

The synthesis of (Kdo)-lipid IVA occurs via the Raetz pathway, a well-characterized biosynthetic route in Gram-negative bacteria. This pathway involves several key enzymes:

  1. LpxA: Initiates acylation of UDP-N-acetylglucosamine.
  2. LpxB: Condenses lipid X with UDP-2,3-diacyl-N-acetylglucosamine to form lipid IVA.
  3. LpxK: Phosphorylates lipid IV A.
  4. KdtA: Transfers Kdo residues to lipid IV A, resulting in (Kdo)-lipid IVA.

The entire process occurs within the inner membrane of bacteria, where the final product is flipped to the outer membrane for functional incorporation into LPS .

Technical Details

The enzymatic activities involved in synthesizing (Kdo)-lipid IVA have been elucidated through various biochemical assays and structural studies. For instance, KdtA has been shown to be bifunctional, transferring two Kdo residues from cytidine monophosphate-Kdo to lipid IV A . The synthesis can also be influenced by environmental conditions, which may affect enzyme activity and product yield.

Molecular Structure Analysis

Structure

(Kdo)-lipid IVA features a complex molecular structure characterized by:

  • A disaccharide backbone formed by two glucosamine units.
  • Two Kdo residues attached to the non-reducing end of the glucosamine.
  • Multiple acyl chains that confer hydrophobic properties essential for membrane integration.

Data

The molecular formula for (Kdo)-lipid IVA can be represented as CxHyNzOwPC_{x}H_{y}N_{z}O_{w}P, where x, y, z, and w vary based on specific acylation patterns and modifications during synthesis. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

The formation of (Kdo)-lipid IVA involves several critical reactions:

  1. Acylation Reactions: Catalyzed by LpxA and subsequent acyltransferases (LpxL and LpxM), which add fatty acid chains to the lipid backbone.
  2. Phosphorylation: The addition of phosphate groups by LpxK enhances the molecule's interaction with immune receptors.
  3. Kdo Transfer: The transfer of Kdo residues from cytidine monophosphate-Kdo by KdtA is essential for forming the final structure.

Technical Details

These reactions are tightly regulated and can be influenced by factors such as substrate availability and enzyme expression levels. Mutations in key enzymes can lead to altered LPS structures, impacting bacterial virulence and immune evasion strategies .

Mechanism of Action

Process

(Kdo)-lipid IVA interacts with host immune systems primarily through its recognition by Toll-like receptors (TLRs), particularly TLR4. The binding initiates signaling cascades that result in pro-inflammatory responses:

  1. Recognition: The Kdo residues are critical for TLR4 binding.
  2. Signal Transduction: Upon binding, TLR4 activates downstream signaling pathways leading to cytokine production.
  3. Immune Response Activation: This process enhances innate immunity against bacterial infections.

Data

Studies have shown that variations in (Kdo)-lipid IVA structure can significantly affect its immunogenicity and ability to activate TLR4, highlighting its potential as a target for vaccine development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous liquid or solid depending on concentration.
  • Solubility: Soluble in organic solvents due to its hydrophobic acyl chains but less soluble in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity: Can undergo modifications through phosphorylation or acylation, affecting its biological activity.

Relevant analyses often include spectroscopic methods to determine purity and structural integrity .

Applications

Scientific Uses

(Kdo)-lipid IVA has several important applications in scientific research:

  1. Immunology Studies: Used to investigate immune responses and TLR signaling pathways.
  2. Vaccine Development: Explored as an adjuvant due to its ability to enhance immune responses against pathogens.
  3. Pathogen Research: Studied for its role in bacterial virulence and interactions with host defenses.

Research continues into optimizing (Kdo)-lipid IVA for therapeutic applications, particularly in enhancing vaccine efficacy against Gram-negative bacterial infections .

Properties

Product Name

(KDO)-lipid IVA

IUPAC Name

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

Molecular Formula

C76H142N2O30P2

Molecular Weight

1625.9 g/mol

InChI

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1

InChI Key

GPNCBCJEDRRCDW-ACUQGRCXSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.